molecular formula C5H14N2 B172964 (1-Amino-2-methylpropan-2-yl)(methyl)amine CAS No. 116577-09-4

(1-Amino-2-methylpropan-2-yl)(methyl)amine

Cat. No.: B172964
CAS No.: 116577-09-4
M. Wt: 102.18 g/mol
InChI Key: UWYSRQHOWXXYMN-UHFFFAOYSA-N
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Description

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as N2,2-dimethyl-1,2-propanediamine, is an organic compound with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol . This compound is a diamine, characterized by the presence of two amino groups attached to a central carbon atom. It is commonly used in various chemical synthesis processes and has applications in multiple scientific fields.

Mechanism of Action

Target of Action

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as 2-Amino-2-methyl-1-propanol or AMP , is an organic compound that is classified as an alkanolamine It is known to interact with various biochemical processes due to its amine and alcohol functional groups .

Mode of Action

It is known to act as a useful buffer and a precursor to numerous other organic compounds . It can react with acyl chlorides to form oxazolines . Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine .

Biochemical Pathways

AMP is involved in several biochemical pathways due to its role as a precursor to other compounds. For instance, it is used in the synthesis of oxazolines , which are heterocyclic compounds involved in various biological processes. It is also a precursor to 2,2-dimethylaziridine , another heterocyclic compound with potential biological activity.

Pharmacokinetics

It is known that amp is miscible in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of AMP would depend on its specific interactions with various enzymes and transporters in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of AMP. For instance, the presence of other reactants (such as acyl chlorides) can influence its ability to form other compounds like oxazolines . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of AMP.

Chemical Reactions Analysis

Types of Reactions: (1-Amino-2-methylpropan-2-yl)(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halides such as bromine or chlorine in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or nitroso compounds.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted amines or diamines.

Scientific Research Applications

(1-Amino-2-methylpropan-2-yl)(methyl)amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (1-Amino-2-methylpropan-2-yl)(methyl)amine is unique due to its dual amino groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to form stable coordination complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2-N,2-dimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSRQHOWXXYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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